molecular formula C17H13BrO3 B14911020 2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate

2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate

Cat. No.: B14911020
M. Wt: 345.2 g/mol
InChI Key: GQTRHTWXTDZTOL-IZZDOVSWSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have significant applications in different fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a bromophenyl group and a phenylacrylate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate typically involves the esterification of 4-bromobenzaldehyde with 3-phenylacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.

Major Products Formed

    Oxidation: Bromophenyl ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding interactions, while the phenylacrylate moiety can undergo conjugation with other chemical entities. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl 3-phenylacrylate
  • 2-(4-Fluorophenyl)-2-oxoethyl 3-phenylacrylate
  • 2-(4-Methylphenyl)-2-oxoethyl 3-phenylacrylate

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific halogen bonding interactions, making this compound particularly useful in applications where such interactions are desired.

Properties

Molecular Formula

C17H13BrO3

Molecular Weight

345.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C17H13BrO3/c18-15-9-7-14(8-10-15)16(19)12-21-17(20)11-6-13-4-2-1-3-5-13/h1-11H,12H2/b11-6+

InChI Key

GQTRHTWXTDZTOL-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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